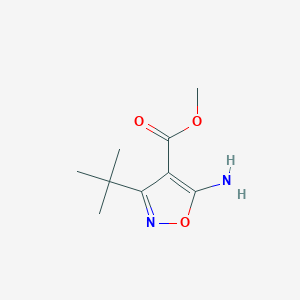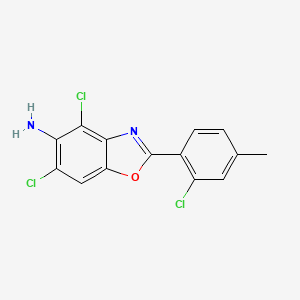
Bismuth Ferrite Garnet (Bi3Fe5O12) Sputtering Targets
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vanadium silicide is a compound formed by the combination of vanadium and silicon. It is known for its remarkable properties, including high-temperature stability, excellent electrical conductivity, and significant hardness. Vanadium silicide is particularly notable for its superconducting properties, especially in the A15 phase (V3Si), which exhibits a high critical temperature for superconductivity .
Preparation Methods
Vanadium silicide can be synthesized through various methods, including:
High-Temperature Synthesis: This involves melting a stoichiometric mixture of elemental vanadium and silicon in an inert atmosphere.
Thin-Film Synthesis: This method involves the deposition of vanadium on silicon substrates followed by annealing.
Industrial Production: Industrially, vanadium silicide can be produced through carbothermic reduction of vanadium oxide, which is a scalable method suitable for large-scale production.
Chemical Reactions Analysis
Vanadium silicide undergoes various chemical reactions, including:
Oxidation: When exposed to oxygen at high temperatures, vanadium silicide forms vanadium oxides and silicon dioxide.
Substitution: In certain conditions, vanadium silicide can undergo substitution reactions where silicon atoms are replaced by other elements.
Common reagents used in these reactions include oxygen, hydrogen, and various acids and bases. The major products formed depend on the specific reaction conditions but typically include vanadium oxides, silicon dioxide, and elemental vanadium and silicon .
Scientific Research Applications
Vanadium silicide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which vanadium silicide exerts its effects is primarily through its superconducting properties. In the A15 phase, vanadium silicide exhibits superconductivity due to the formation of Cooper pairs of electrons, which move through the lattice without resistance. The molecular targets and pathways involved include the interaction of vanadium and silicon atoms in a specific crystalline arrangement that facilitates superconductivity .
Comparison with Similar Compounds
Vanadium silicide can be compared with other transition metal silicides such as:
Niobium silicide (Nb3Si): Similar to vanadium silicide, niobium silicide also exhibits superconducting properties but with a different critical temperature.
Molybdenum silicide (MoSi2): Known for its high-temperature stability and oxidation resistance, molybdenum silicide is used in high-temperature applications.
Tungsten silicide (WSi2): This compound is used in microelectronics for its excellent electrical conductivity and stability.
Vanadium silicide is unique due to its high critical temperature for superconductivity and its compatibility with silicon technology, making it particularly valuable in the field of microelectronics and superconducting devices .
Properties
Molecular Formula |
SiV3 |
|---|---|
Molecular Weight |
180.910 g/mol |
InChI |
InChI=1S/Si.3V |
InChI Key |
VKTGMGGBYBQLGR-UHFFFAOYSA-N |
Canonical SMILES |
[Si]=[V].[V].[V] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


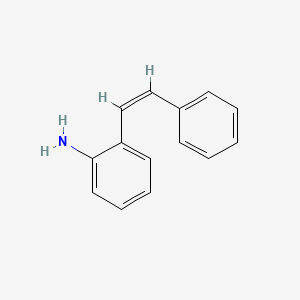
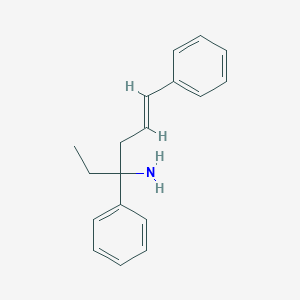
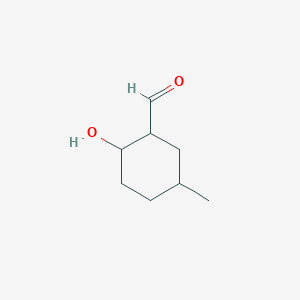

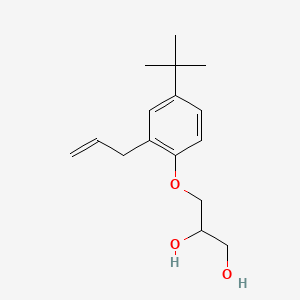
![2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide](/img/structure/B13813241.png)
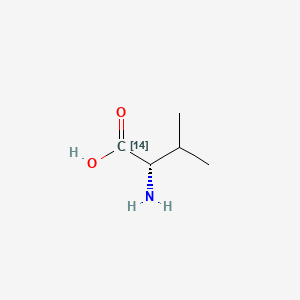
![25,27-Dipropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene](/img/structure/B13813252.png)
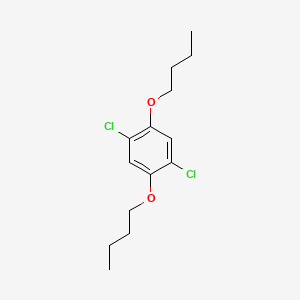
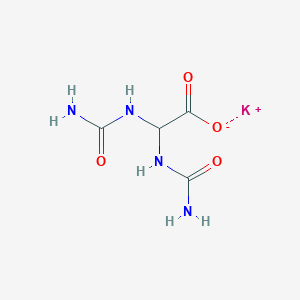
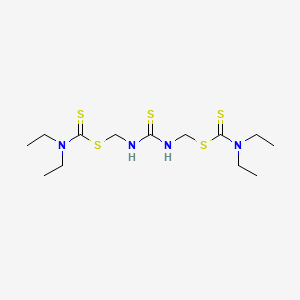
![13h-Benzo[g]pyrido[3,2-a]carbazole](/img/structure/B13813290.png)
